8,8-Dimethyl-1-(2-methyl-allylsulfanyl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
8,8-DIMETHYL-4-[(2-METHYLALLYL)SULFANYL]-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound It features a unique structure that combines pyrano, pyrido, and furo rings with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-DIMETHYL-4-[(2-METHYLALLYL)SULFANYL]-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the compound’s structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may confer activity against specific diseases, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-4-[(2-METHYLALLYL)SULFANYL]-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 8,8-DIMETHYL-2-PHENYL-4H,8H-PYRANO[2,3-H]CHROMEN-4-ONE
- 7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness: Compared to similar compounds, 8,8-DIMETHYL-4-[(2-METHYLALLYL)SULFANYL]-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE stands out due to its unique combination of pyrano, pyrido, and furo rings with a pyrimidine core. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(2-methylprop-2-enylsulfanyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C18H19N3O2S/c1-10(2)8-24-17-15-14(19-9-20-17)12-5-11-7-22-18(3,4)6-13(11)21-16(12)23-15/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
SAMQDXKORCTPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC=NC2=C1OC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
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